9-[2-(ethenyloxy)ethyl]-9H-carbazole
Description
9-[2-(Ethenyloxy)ethyl]-9H-carbazole is a carbazole derivative characterized by a carbazole core substituted with a 2-(ethenyloxy)ethyl group at the 9-position. The carbazole scaffold is a planar, aromatic heterocycle with a nitrogen atom, conferring electron-rich properties and π-conjugation capabilities. The ethenyloxyethyl substituent introduces a vinyl ether moiety, which enhances electronic delocalization and reactivity, making this compound valuable in organic electronics and polymer chemistry.
Properties
CAS No. |
53807-86-6 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
9-(2-ethenoxyethyl)carbazole |
InChI |
InChI=1S/C16H15NO/c1-2-18-12-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h2-10H,1,11-12H2 |
InChI Key |
LODMJQSOAGJVDS-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(ethenyloxy)ethyl]-9H-carbazole typically involves the reaction of carbazole with 2-(ethenyloxy)ethyl halides under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the carbazole attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-[2-(ethenyloxy)ethyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted carbazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-9-carboxylic acid, while reduction may produce 9-ethylcarbazole.
Scientific Research Applications
Chemistry
In chemistry, 9-[2-(ethenyloxy)ethyl]-9H-carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties.
Biology
In biological research, carbazole derivatives are studied for their potential therapeutic applications. They exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicine, this compound and its derivatives are investigated for their potential use as pharmaceuticals. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry
In the industrial sector, the compound is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices
Mechanism of Action
The mechanism of action of 9-[2-(ethenyloxy)ethyl]-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula: C₁₆H₁₅NO.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Selected Carbazole Derivatives
Key Observations :
Unique Advantages of this compound :
- The vinyl ether group enables electropolymerization , a feature absent in methoxy-substituted analogs. This property is critical for developing conductive polymers in OLEDs or sensors .
- Compared to halogenated derivatives (e.g., bromophenyl carbazoles), the absence of halogens reduces toxicity and simplifies disposal .
Biological Activity
9-[2-(ethenyloxy)ethyl]-9H-carbazole is a derivative of the carbazole family, known for its diverse biological activities. This article explores its biological activity, including antitumor, antimicrobial, and neuroprotective effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound this compound features a carbazole core with an ethenyloxyethyl substituent. This structural modification is believed to enhance its biological properties compared to other carbazole derivatives.
Antitumor Activity
Research has demonstrated that various carbazole derivatives exhibit significant antitumor activity. For instance, a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), was shown to induce apoptosis in melanoma cells through the reactivation of the p53 pathway. This compound selectively inhibited the growth of melanoma cells while sparing normal melanocytes, highlighting the potential of carbazole derivatives in cancer therapy .
Table 1: Antitumor Activity of Carbazole Derivatives
| Compound Name | Cancer Type | Mechanism of Action | IC50 Value (µg/mL) |
|---|---|---|---|
| 9-Ethyl-9H-carbazole-3-carbaldehyde | Melanoma | Apoptosis via p53 pathway | Not specified |
| 9-(Pyrimidin-2-yl)-9H-carbazole | Non-small cell lung cancer | Disruption of mitochondrial homeostasis | Not specified |
Antimicrobial Activity
Carbazole derivatives have also been extensively studied for their antimicrobial properties. In one study, N-substituted carbazoles exhibited potent antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 12.6 to 22.3 mm at a concentration of 100 µg/mL .
Table 2: Antimicrobial Activity of Carbazole Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|---|
| N-(Hydrazinoacetyl)-carbazoles | Staphylococcus aureus | 15.4 | 100 |
| N-substituted carbazoles | Escherichia coli | 18.0 | 100 |
Neuroprotective Effects
Neuroprotective properties have been attributed to certain carbazole derivatives as well. A study indicated that specific N-substituted carbazoles could protect neuronal cells from glutamate-induced injury, showcasing their potential in treating neurodegenerative diseases .
Table 3: Neuroprotective Activity of Carbazole Derivatives
| Compound Name | Cell Line | Protective Concentration (µM) |
|---|---|---|
| 2-Phenyl-9-(p-tolyl)-9H-carbazole | HT22 | 3 |
| N-substituted carbazoles | Various neuronal cells | 30 |
Case Studies
- Melanoma Treatment : ECCA was tested in vivo and demonstrated significant tumor suppression in melanoma models by enhancing apoptosis and reducing proliferation without harming normal tissues .
- Antimicrobial Efficacy : A series of N-substituted carbazoles were synthesized and evaluated for their antimicrobial activities, showing promising results against both Gram-positive and Gram-negative bacteria .
- Neuroprotection : Research on neuroprotective effects indicated that certain carbazole derivatives could mitigate neuronal cell injury, potentially leading to new treatments for conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
